1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 861151-23-7
VCID: VC2472722
InChI: InChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21)
SMILES: C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS No.: 861151-23-7

Cat. No.: VC2472722

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid - 861151-23-7

Specification

CAS No. 861151-23-7
Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
IUPAC Name 2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Standard InChI InChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21)
Standard InChI Key MWXCWRZVUVDGSI-UHFFFAOYSA-N
SMILES C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Canonical SMILES C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Fundamental Chemical Information

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid possesses specific physicochemical properties that determine its behavior in chemical and biological systems. The compound's fundamental chemical parameters are summarized in the following comprehensive data table:

PropertyValue
CAS Number861151-23-7
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
IUPAC Name2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Standard InChIInChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21)
Standard InChIKeyMWXCWRZVUVDGSI-UHFFFAOYSA-N
SMILESC1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
PubChem Compound23730808

The compound's molecular structure contains several significant functional groups that contribute to its chemical reactivity and potential biological interactions. These fundamental chemical properties establish the groundwork for understanding its behavior in various experimental and theoretical contexts.

Structural Characteristics

The structure of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid comprises several key features that define its chemical identity and potential biological activity. This compound contains a dihydropyrazole core, which is a five-membered heterocyclic ring system containing two adjacent nitrogen atoms. Unlike fully aromatic pyrazoles, this core is partially hydrogenated (4,5-dihydro), which affects its conformational flexibility and electronic properties.

The molecule possesses three key structural components attached to this central heterocyclic scaffold. First, a 4-chlorophenyl group is attached to one of the nitrogen atoms in the pyrazole ring, introducing a halogen substituent that can participate in halogen bonding interactions with biological targets. Second, a phenyl group is positioned at the 5-position of the pyrazole ring, providing additional sites for potential π-π interactions with aromatic amino acid residues in proteins. Third, a carboxylic acid functional group is located at the 3-position of the pyrazole ring, capable of forming hydrogen bonds and ionic interactions with biological receptors.

This specific arrangement of functional groups around the pyrazole core creates a three-dimensional structure with distinct electronic and steric properties. The presence of both hydrophobic aromatic rings and a hydrophilic carboxylic acid group gives the molecule amphiphilic characteristics, potentially allowing it to interact with diverse biological targets through multiple binding modes.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves specific chemical transformations under controlled conditions. One documented synthetic route begins with the ester precursor, Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, which undergoes hydrolysis to form the target carboxylic acid .

The primary synthetic procedure involves the following steps:

  • Use of the precursor Ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

  • Treatment with potassium hydroxide in methanol at temperatures between 65-68°C

  • Maintaining the reaction for approximately 2 hours

  • This methodology reportedly produces the target compound with a yield of approximately 85%

This synthetic approach was documented in research published in the Journal of Medicinal Chemistry by Srivastava and colleagues, providing a reliable method for preparing this compound for research applications . The relatively high yield suggests an efficient transformation process that could be suitable for larger-scale production if needed.

A related synthetic methodology employed for similar pyrazole derivatives involves:

  • Refluxing specific precursors in ethanol for 2 hours with continuous stirring

  • Adding alcoholic potassium hydroxide solution dropwise to the boiling mixture

  • Further refluxing for an additional 2 hours

  • Continuing with overnight stirring at room temperature

  • Monitoring reaction progress via thin-layer chromatography (TLC) using methanol/chloroform (20:80)

  • Purifying the final product through recrystallization from ethanol

While this alternative method was specifically developed for pyrazole-1-carboxamide derivatives, the general synthetic strategy could potentially be adapted for the synthesis of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with appropriate modifications to reagents and conditions.

Characterization Techniques

The structural confirmation and purity assessment of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically employ multiple complementary analytical techniques. These methods provide comprehensive data on the compound's identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. For related pyrazole compounds, both proton (1H) and carbon (13C) NMR provide critical information about the molecule's framework . In 1H-NMR analysis, characteristic signals for the dihydropyrazole ring protons would appear in specific regions, with the CH2 protons typically showing a distinctive splitting pattern due to their diastereotopic nature. The aromatic protons from both the 4-chlorophenyl and phenyl groups would display characteristic patterns in the aromatic region (approximately 7-8 ppm), while the carboxylic acid proton would appear as a singlet at a much higher chemical shift.

Infrared (IR) spectroscopy provides complementary structural information, particularly for the identification of functional groups. The carboxylic acid moiety would exhibit characteristic O-H stretching (broad band around 3000-2500 cm-1) and C=O stretching (approximately 1700 cm-1) absorptions . Additional bands corresponding to aromatic C=C stretching and C-Cl stretching would also be observable in the IR spectrum.

Mass spectrometry (MS) confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure . High-resolution mass spectrometry would be expected to show a molecular ion peak consistent with the calculated mass of 300.74 g/mol, along with isotope patterns characteristic of the presence of chlorine.

High-Performance Liquid Chromatography (HPLC) serves as an essential technique for assessing the purity of the synthesized compound . This method can detect the presence of impurities, including unreacted starting materials or side products, ensuring that the compound meets the required standards for biological testing or further chemical modifications.

Thin-Layer Chromatography (TLC) provides a rapid and accessible method for monitoring reaction progress and initial purity assessment . For 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and related compounds, TLC systems typically utilize mixtures of methanol and chloroform as the mobile phase.

Biological Activities and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid provides valuable insights into how its molecular features contribute to potential biological activities. Analysis of these relationships can guide further structural modifications to optimize desired pharmacological properties.

The partially hydrogenated pyrazole core (4,5-dihydro) represents a distinctive structural feature that differentiates this compound from fully aromatic pyrazole derivatives. This structural characteristic alters the ring's conformation and electronic distribution, potentially affecting how the molecule interacts with biological targets. The reduced rigidity compared to aromatic pyrazoles may allow the molecule to adopt conformations that better accommodate binding site geometries in target proteins, potentially enhancing binding affinity and selectivity.

The 4-chlorophenyl substituent attached to the nitrogen atom contributes significantly to the compound's physicochemical and biological properties. Halogen substitution, particularly chlorine at the para position, typically enhances lipophilicity, which can improve membrane permeability and oral bioavailability. Additionally, chlorine atoms can participate in halogen bonding with electron-rich sites in protein targets, such as carbonyl oxygens or aromatic π-systems. The electronegative nature of chlorine also withdraws electron density from the adjacent aromatic ring, altering its electronic properties and potentially enhancing binding interactions with positively charged or hydrophobic regions of biological targets.

Current Research and Future Perspectives

Recent Developments

Research on pyrazole derivatives related to 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid continues to evolve, with several emerging directions that highlight the ongoing scientific interest in this class of compounds. These developments provide context for understanding the potential significance of the target compound in contemporary medicinal chemistry research.

One significant area of recent advancement involves the investigation of pyrazole derivatives as enzyme inhibitors, particularly against carbonic anhydrase (CA) enzymes. Related compounds have demonstrated promising inhibitory activity against various CA isoforms, including those associated with pathological conditions . The structural features of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, particularly the presence of a carboxylic acid group that could interact with the zinc ion in the CA active site, suggest potential application in this therapeutic area. Researchers are exploring various structural modifications to enhance the specificity and potency of such inhibitors, aiming to develop compounds with improved therapeutic profiles for conditions including glaucoma, epilepsy, and certain types of cancer where CA inhibition presents a viable therapeutic strategy.

The development of hybrid molecules represents another innovative direction in pyrazole research. Scientists are creating molecular entities that combine pyrazole scaffolds with other pharmacologically active groups to produce multi-target therapeutic agents. These hybrid molecules are designed to simultaneously interact with multiple biological targets relevant to complex diseases, potentially offering enhanced efficacy compared to single-target compounds. The distinctive functional groups present in 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid provide multiple attachment points for creating such hybrid structures, opening possibilities for developing dual-action or multi-target therapeutic candidates.

Environmentally conscious synthetic methodologies have gained increasing importance in chemical research, including the preparation of pyrazole derivatives. Researchers are developing green chemistry approaches that minimize waste production, reduce solvent usage, and employ catalytic processes rather than stoichiometric reagents. These methods aim to make the synthesis of compounds like 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid more environmentally sustainable and economically viable for potential scale-up to industrial production.

Advances in analytical methodology have also contributed significantly to pyrazole research. The development of more sensitive and specific spectroscopic and chromatographic techniques allows for more accurate structural determination and purity assessment of synthesized compounds. These improved analytical methods facilitate the characterization of complex pyrazole derivatives and their metabolites, supporting structure-activity relationship studies and pharmaceutical development efforts.

While these developments highlight the ongoing scientific interest in pyrazole chemistry, research specifically focused on 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid appears somewhat limited in the current literature. This gap presents opportunities for further investigation of this particular compound, especially regarding its specific biological activities and potential therapeutic applications.

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